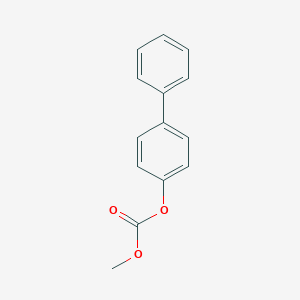

Carbonic acid methylbiphenyl-4-yl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

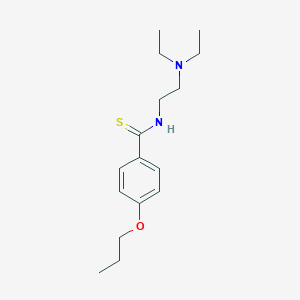

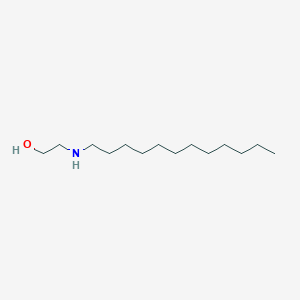

Carbonic acid methylbiphenyl-4-yl ester is a fragrance ingredient that belongs to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. These fragrance ingredients are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, resulting in various esters such as formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters .

Synthesis Analysis

The synthesis of carbonic acid methylbiphenyl-4-yl ester involves the reaction of an aryl alkyl alcohol with a simple carboxylic acid. Although the specific synthesis process for this compound is not detailed in the provided data, it is part of a broader class of chemical reactions used to produce AAASAE fragrance ingredients .

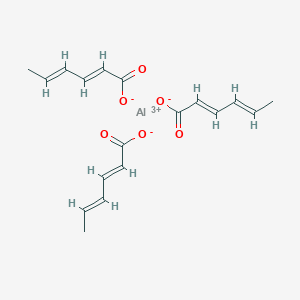

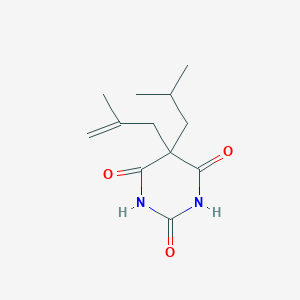

Molecular Structure Analysis

While the molecular structure of carbonic acid methylbiphenyl-4-yl ester is not explicitly described in the provided papers, it can be inferred that the compound includes a biphenyl moiety as part of its structure. This is based on the general naming convention of esters and the mention of 4'-n-alkoxybiphenyl-4-carboxylic acids in the synthesis of related compounds, which suggests a biphenyl core structure .

Chemical Reactions Analysis

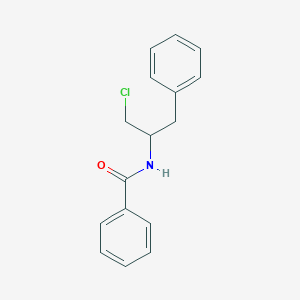

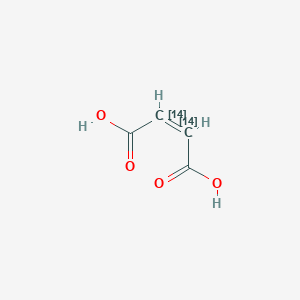

The provided papers do not offer specific details on the chemical reactions of carbonic acid methylbiphenyl-4-yl ester. However, as an ester, it would be expected to undergo reactions typical of this class of compounds, such as hydrolysis under acidic or basic conditions. The reactivity of this compound would also be influenced by the presence of the biphenyl group, which could affect its stability and reaction pathways .

Physical and Chemical Properties Analysis

The physical properties of carbonic acid methylbiphenyl-4-yl ester include its state at room temperature, solubility, and volatility, which are relevant to its use as a fragrance. The compound has been evaluated for acute toxicity, skin irritation, and skin sensitization, indicating that its safety profile has been considered in the context of its use in fragrances. However, the specific values for these properties are not provided in the abstracts .

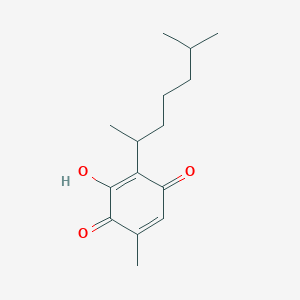

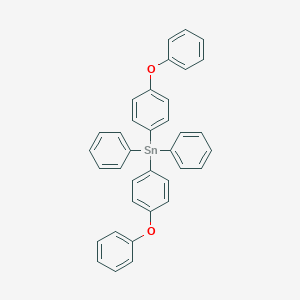

The esters of 4'-n-alkoxybiphenyl-4-carboxylic acids, which are structurally related to carbonic acid methylbiphenyl-4-yl ester, have been shown to exhibit numerous smectic phases, including the rare smectic F phase. This suggests that the compound may have interesting liquid crystalline properties, which could be relevant for materials science applications. The smectic phases of these compounds are reported to be insensitive to small changes in molecular structure, which is in contrast to the sensitivity observed in other homologous series .

科学的研究の応用

Summary:

Esters play a crucial role in natural products, pharmaceuticals, and fine chemicals. Photocatalytic strategies have gained attention for synthesizing esters due to their versatility and efficiency. Researchers explore three main types of photochemical reactions to synthesize esters: single electron transfer, energy transfer, and radical procedures .

Results:

Researchers have successfully synthesized various esters using these photochemical methods. Quantitative data and statistical analyses demonstrate the efficiency and selectivity of these reactions .

Organic Synthesis Using Carbonate Esters

Results:

Carbonate esters find applications as solvents in lithium batteries due to their high polarity and ability to dissolve lithium salts .

Flavor and Fragrance Industry

Results:

Carbonic acid methylbiphenyl-4-yl ester may be a potential flavor compound, but further research is needed to confirm its sensory impact .

将来の方向性

The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . The addition of carboxylic acids to olefins is an important method to produce esters in the industry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .

特性

IUPAC Name |

methyl (4-phenylphenyl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)17-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANTWTKWHLPURZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic acid methylbiphenyl-4-yl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。